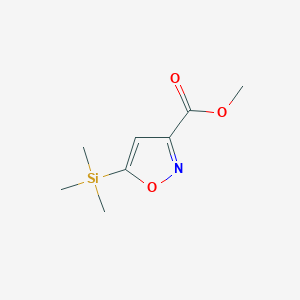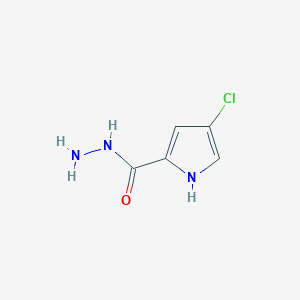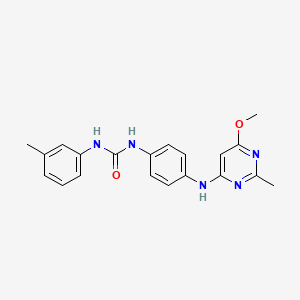![molecular formula C16H19N5O4 B2881923 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid CAS No. 866009-65-6](/img/structure/B2881923.png)
3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid, also known as N-[6-(isopropylanilino)-5-nitro-4-pyrimidinyl]-beta-alanine, is a chemical compound with the CAS Number: 866009-65-6 . The molecular weight of this compound is 345.36 .
Molecular Structure Analysis
The molecule contains a total of 44 atoms, including 19 Hydrogen atoms, 16 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms . The chemical formula can be written as C16H19N5O4 .Applications De Recherche Scientifique
Photochemical Reactions
- Research on pyrimidinol derivatives, similar to the compound , has shown that these compounds can undergo photochemical reactions. For instance, 4,6-dimethyl-2-pyrimidinol under π,π*-Excitation forms different products based on the solvent used, indicating potential applications in photochemistry (Pfoertner, 1975).
Coordination Chemistry
- Studies have shown that N-pyrimidine amino acids, closely related to the compound of interest, can act as ligands in coordination chemistry. For instance, they have been used to study solution behavior and to form complex structures with metals like zinc and cadmium (López-Garzón et al., 2000).
Organic Synthesis
- Pyrimidines, including derivatives of the compound , are key in various organic synthesis reactions. For instance, studies have explored the cyanoacetylation of 6-aminopyrimidines, demonstrating their versatility in synthesizing different organic compounds (Quiroga et al., 2008).
Synthesis of Heterocyclic Compounds
- The synthesis of heterocyclic compounds using derivatives of pyrimidine is a significant area of research. These compounds have applications in pharmaceuticals and materials science. For instance, tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, have been synthesized from amino acids condensed with pyrimidine derivatives (Bailey et al., 1992).
Fluorescence Applications
- Certain pyrimidine-amino acid derivatives, like 3-(Naphthalen-1-ylamino)propanoic acid, have been investigated for their potential as fluorescent derivatizing reagents, which can be useful in biological assays (Frade et al., 2007).
Antimicrobial Properties
- Some pyrimidinone derivatives have been synthesized and evaluated for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Structural and Crystallographic Studies
- The crystal structures of pyrimidine derivatives have been extensively studied, providing insights into their molecular dimensions and potential applications in materials science and drug design (Rodríguez et al., 2007).
Expanding Genetic Alphabet
- Research has also focused on using pyrimidine derivatives to expand the genetic alphabet, which can have significant implications in genetics and biotechnology (Hutter & Benner, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-[[5-nitro-6-(N-propan-2-ylanilino)pyrimidin-4-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-11(2)20(12-6-4-3-5-7-12)16-14(21(24)25)15(18-10-19-16)17-9-8-13(22)23/h3-7,10-11H,8-9H2,1-2H3,(H,22,23)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIRWAECHHIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)
![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2881845.png)
![Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2881846.png)


![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)
![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2881856.png)

![(3,3-Difluorospiro[3.3]heptan-1-yl)methanol](/img/structure/B2881858.png)
![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)

![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)